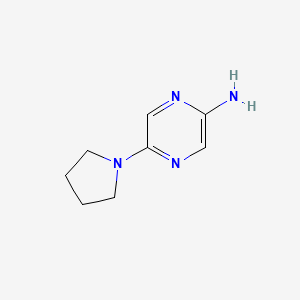
Dibenzyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl phosphite is an organophosphorus compound with the chemical formula C14H15O3P. It is a phosphite ester, characterized by the presence of two phenylmethyl groups attached to a phosphorous atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl phosphite can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
3C6H5CH2OH+PCl3→(C6H5CH2O)3P+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product, bis(phenylmethyl) phosphite, is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, bis(phenylmethyl) phosphite is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(phenylmethyl) phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phenylmethyl alcohol and phosphorous acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Bis(phenylmethyl) phosphate.
Hydrolysis: Phenylmethyl alcohol and phosphorous acid.
Substitution: Various substituted phosphites, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates and phosphinates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used as an antioxidant and stabilizer in polymer production, helping to prevent degradation during processing and use.
Mecanismo De Acción
The mechanism of action of bis(phenylmethyl) phosphite involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity by forming stable complexes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl phosphite: Another phosphite ester with three phenyl groups attached to phosphorus.
Dimethyl phenyl phosphite: A phosphite ester with two methyl groups and one phenyl group attached to phosphorus.
Diethyl phenyl phosphite: A phosphite ester with two ethyl groups and one phenyl group attached to phosphorus.
Uniqueness
Dibenzyl phosphite is unique due to the presence of two phenylmethyl groups, which impart specific chemical properties and reactivity. Compared to other phosphite esters, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Propiedades
Fórmula molecular |
C14H14O3P- |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
dibenzyl phosphite |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q-1 |
Clave InChI |
GSNWGJLIRMGHAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP([O-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B8806736.png)




![2,3,4,6,7,11b-Hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amine](/img/structure/B8806774.png)
![Methyl 2-(6-methoxybenzo[D]isoxazol-3-YL)acetate](/img/structure/B8806775.png)







